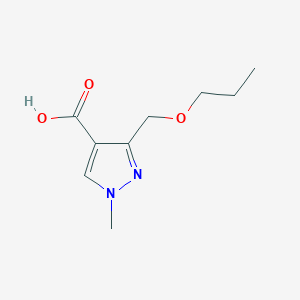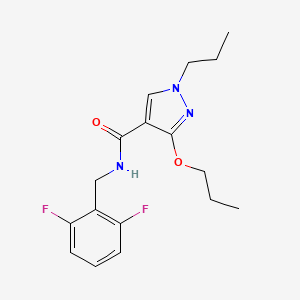
2-(2-(3-(吡啶-2-基)-1,2,4-恶二唑-5-基)乙基)异吲哚啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule. It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and a basic building block for making a protein degrader library .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives, including the compound , has been achieved using simple heating and relatively quick solventless reactions . The compounds were then purified with a methodology as green as possible . Another study reported the synthesis of similar compounds using different methods .科学研究应用
Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives, such as the compound , have gained significant attention for their potential use in pharmaceutical synthesis . Understanding the structure-activity relationships and biological properties of these derivatives could unlock their potential as therapeutic agents .
Anticancer Agents
Specific isoindoline-1,3-dione derivatives have been synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines . For instance, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed a significant inhibitory effect on the viability of these cancer cells .
Herbicides
The compound’s potential use in the field of herbicides has been noted . The specific mechanisms and effectiveness in this application would require further research.
Colorants and Dyes
Isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their unique chemical structure contributes to their color properties.
Polymer Additives
These compounds have also found use as additives in polymers . They can enhance the properties of the polymer, such as its stability and durability.
Organic Synthesis
The compound plays a role in organic synthesis . Its reactivity and diverse synthetic strategies make it a valuable tool in the creation of various organic compounds.
Photochromic Materials
Isoindoline-1,3-dione derivatives have been used in the development of photochromic materials . These materials change color in response to light, and the compound’s unique structure contributes to this property.
Chemosensors
A compound structurally similar to 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione has been used in the development of a chemosensor for the spectrophotometric detection of Cu(II) ions. This indicates potential applications in environmental monitoring and analytical chemistry.
作用机制
Target of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially influence the receptor’s activity and result in changes at the cellular level .
Biochemical Pathways
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of alzheimer’s disease . This suggests that these compounds may interact with biochemical pathways related to protein aggregation and neurodegenerative diseases .
Pharmacokinetics
N-substituted imides, such as isoindoline-1,3-dione derivatives, are neutral and hydrophobic, allowing them to pass through living membranes in vivo . This characteristic could potentially influence the compound’s bioavailability.
Result of Action
Isoindoline-1,3-dione derivatives have been investigated against blood cancer using k562 and raji cell lines . The cytotoxicity assay performed determined the influence of these derivatives on the survival of the cancer cells .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored . This suggests that environmental factors could potentially influence the synthesis, reactivity, and applications of these compounds .
属性
IUPAC Name |
2-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-16-11-5-1-2-6-12(11)17(23)21(16)10-8-14-19-15(20-24-14)13-7-3-4-9-18-13/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULGJAGZJADBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)
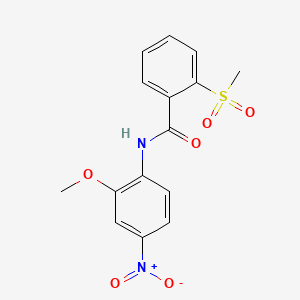
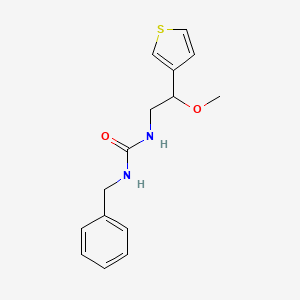
![N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2877686.png)
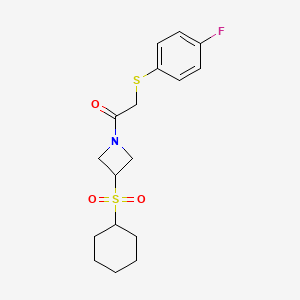
![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)
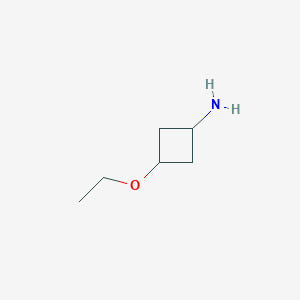
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2877691.png)
![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)
